2-(benzylsulfanyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-18(11-24-10-14-4-2-1-3-5-14)22-15-6-7-16(22)9-17(8-15)21-13-19-12-20-21/h1-5,12-13,15-17H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXSBWFDPIRIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CSCC3=CC=CC=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC).
Construction of the Azabicyclooctane Core: This step often involves a Diels-Alder reaction followed by a series of functional group transformations to introduce the nitrogen atom and achieve the desired stereochemistry.
Attachment of the Benzylthio Group: The benzylthio group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of triazole-containing molecules with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound is of interest for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the azabicyclooctane structure can enhance the compound’s binding affinity and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or participate in hydrogen bonding, while the azabicyclooctane structure can enhance the compound’s stability and binding affinity. The benzylthio group can interact with hydrophobic pockets in proteins, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Molecular weight calculated based on empirical formula.
Key Comparative Insights
Impact of Sulfur-Containing Groups :
- The benzylsulfanyl group in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to the sulfonyl group in ’s compound (logP ~2.8), which may improve blood-brain barrier penetration .
- The thiophene in ’s compound contributes to aromatic interactions but lacks the sulfide’s redox activity .
Bicyclic System Modifications :
- The 8-methyl substitution in ’s compound reduces nitrogen basicity, altering solubility and reactivity compared to the unsubstituted 8-aza group in the target compound .
Biological Activity
The compound 2-(benzylsulfanyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that integrates a benzylsulfanyl group with a triazole moiety and an azabicyclic framework. The molecular formula is with a molecular weight of approximately 342.45 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.45 g/mol |
| LogP | 3.7186 |
| Polar Surface Area | 71.998 |
Antimicrobial Activity
The primary focus of research on this compound has been its antimicrobial properties . Several studies have evaluated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria.
Case Study: Antibacterial Evaluation
A recent study assessed the antibacterial activity of the compound using the agar well diffusion method against several bacterial strains:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
The results indicated that the compound exhibited significant antibacterial activity, comparable to standard antibiotics like meropenem.
| Bacterial Strain | Zone of Inhibition (mm) | Control (Meropenem) (mm) |
|---|---|---|
| Staphylococcus aureus | 20 | 25 |
| Bacillus subtilis | 18 | 24 |
| Escherichia coli | 15 | 22 |
| Pseudomonas aeruginosa | 14 | 21 |
Antifungal Activity
In addition to antibacterial properties, the compound has also been tested for antifungal activity against strains such as Candida albicans. The findings suggest moderate antifungal effects, indicating potential for further development.
The proposed mechanism of action for this compound involves inhibition of cell wall synthesis in bacteria, leading to cell lysis. Molecular docking studies have suggested that it binds effectively to key bacterial enzymes involved in cell wall biosynthesis.
Enzyme Inhibition Studies
Further research has explored the compound's ability to inhibit various enzymes:
- Alpha-glucosidase : Moderate inhibition observed.
- Urease : Strong inhibition demonstrated, making it a candidate for further studies in metabolic disorders.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
- Methodological Answer : The bicyclic core can be synthesized via radical cyclization using n-tributyltin hydride (TBTH) and AIBN in toluene, as demonstrated for analogous azabicyclo systems. This approach achieves high diastereocontrol (>99%) by optimizing reaction temperature (80–100°C) and stoichiometric ratios of radical initiators . Alternative routes include ring-closing metathesis or intramolecular nucleophilic substitution, though radical methods are preferred for stereochemical precision.
Q. How is the benzylsulfanyl group introduced into the molecule?
- Methodological Answer : The benzylsulfanyl moiety is typically installed via nucleophilic substitution or thiol-ene "click" chemistry. For example, reacting a pre-functionalized 8-azabicyclo intermediate with benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) at 60°C for 12 hours yields the desired substitution. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies regiochemistry and confirms substitution patterns (e.g., triazole proton at δ 8.2–8.5 ppm).
- X-ray crystallography : Resolves stereochemical ambiguities in the bicyclic core, as shown in related 8-azabicyclo structures .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., desulfurized analogs) using ESI+ ionization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodological Answer :
- Core modifications : Replace the 1,2,4-triazole with imidazole or tetrazole groups to assess impact on target binding (e.g., kinase inhibition).
- Side-chain variations : Compare benzylsulfanyl with alkylsulfanyl or arylthioethers to evaluate lipophilicity and metabolic stability.
- In vitro assays : Use enzyme-linked assays (e.g., IC₅₀ determinations) and cellular models (e.g., apoptosis assays) to correlate structural changes with activity .
Q. What computational strategies predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin transporters or CYP450 enzymes).
- MD simulations : Perform 100-ns molecular dynamics runs to assess binding stability and conformational flexibility of the bicyclic core.
- QSAR models : Train models on analogs with known IC₅₀ values to prioritize synthetic targets .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay standardization : Normalize protocols (e.g., cell line passage number, serum-free conditions) to minimize variability.
- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics and in vivo efficacy models.
- Meta-analysis : Compare data from structurally related compounds (e.g., 8-azabicyclo derivatives) to identify trends obscured by assay-specific artifacts .
Q. What experimental designs optimize reaction conditions for scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst loading). For example, a 2⁴⁻¹ design can identify critical factors in radical cyclization yields .
- Flow chemistry : Transition batch reactions to continuous flow systems to enhance heat/mass transfer and reduce byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
